N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide
Description
The compound N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide features a pyrazolo[3,4-d]pyrimidine core, a pharmacophore common in kinase inhibitors and PROTACs (Proteolysis Targeting Chimeras). Its structure includes:
- A 4-benzylpiperazinyl group at position 4 of the pyrazolo-pyrimidine ring, enhancing hydrophobic interactions.
- An ethyl linker connecting the core to a 3-methylbutanamide moiety, influencing solubility and metabolic stability.
This scaffold is designed for targeted protein modulation, with structural analogs demonstrating varied biological activities depending on substituents.
Properties
IUPAC Name |
N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-methyl-5-phenylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5OS/c1-26-20(13-18(25-26)15-5-3-2-4-6-15)21(28)23-17-9-7-16(8-10-17)19-14-27-11-12-29-22(27)24-19/h2-10,13-14H,11-12H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNRTBODLFXUMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C4=CN5CCSC5=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions The process begins with the preparation of the imidazo[2,1-b]thiazole intermediate, which is then coupled with a phenyl group through a series of condensation reactions
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and waste, making it more environmentally friendly. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, which may alter its biological activity.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially affecting its reactivity and stability.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with altered functional groups.
Scientific Research Applications
N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
Mechanism of Action
The mechanism of action of N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Data Table: Structural and Physicochemical Comparison
Biological Activity
N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 377.4 g/mol. The compound features an imidazo[2,1-b]thiazole ring, which is known for its significant role in medicinal chemistry, particularly in anticancer and antimicrobial applications.
| Property | Details |
|---|---|
| Molecular Formula | C20H23N5OS |
| Molecular Weight | 377.4 g/mol |
| IUPAC Name | N-[4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide |
| InChI Key | WAUQZYILMCKCHG-UHFFFAOYSA-N |
Biological Activity
The biological activity of this compound can be attributed to its structural components, particularly the imidazo[2,1-b]thiazole and pyrazole moieties. Research indicates that compounds with similar structures exhibit a range of pharmacological effects:
-
Anticancer Activity :
- The compound's structure allows it to interact with specific molecular targets involved in cell proliferation. For instance, derivatives of pyrazole have shown significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer) with IC50 values as low as 0.39 µM .
- A study reported that pyrazole derivatives can inhibit Aurora-A kinase, a key regulator in cancer cell cycle progression .
- Anti-inflammatory Properties :
- Antimicrobial Activity :
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Preparation of the Imidazo[2,1-b]thiazole Core : This is achieved through cyclization reactions involving appropriate precursors.
- Electrophilic Aromatic Substitution : The introduction of the phenyl group occurs at this stage.
- Incorporation of the Pyrazole Moiety : This step often involves further cyclization under controlled conditions.
Case Studies and Research Findings
Several studies have highlighted the efficacy of compounds related to this compound:
- Study on Anticancer Activity : A derivative was tested against multiple cancer cell lines and showed significant inhibition rates comparable to established chemotherapeutics .
- Evaluation of Anti-inflammatory Effects : In vivo studies demonstrated that certain pyrazole derivatives could effectively reduce inflammatory responses in animal models .
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Amide Coupling | K₂CO₃, DMF, RT, 12h | 65–75 | |
| Pyrazole Cyclization | Hydrazine hydrate, ethanol, reflux, 8h | 70–80 | |
| Final Purification | Ethyl acetate/hexane (3:7), column chromatography | 85–90 |
Basic: How to characterize the compound’s purity and structural integrity?
Methodological Answer:
Combine spectroscopic and crystallographic techniques:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl at pyrazole-N1, phenyl at C3). Aromatic protons typically appear at δ 7.2–8.1 ppm, while dihydrothiazole protons resonate at δ 3.8–4.5 ppm .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 435.12) .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry. For example, the dihydroimidazo-thiazole moiety adopts a planar conformation with a dihedral angle of 8.5° relative to the phenyl ring .
Advanced: How to resolve contradictions between experimental spectroscopic data and computational predictions?
Methodological Answer:
Discrepancies often arise from solvent effects or dynamic processes (e.g., tautomerism):
- Dynamic NMR : Monitor temperature-dependent shifts to identify tautomeric equilibria (e.g., keto-enol forms in pyrazole-carboxamide derivatives) .
- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level and simulate NMR chemical shifts using gauge-including atomic orbitals (GIAO). Compare with experimental data to refine computational models .
- Solvent Corrections : Apply the PCM model to account for solvent polarity in theoretical predictions .
Advanced: How to design experiments to elucidate structure-activity relationships (SAR) for this compound?
Methodological Answer:
Systematic SAR studies require:
- Substituent Variation : Synthesize analogs with modified groups (e.g., replace the 4-phenyl with 4-fluorophenyl or 4-methoxyphenyl) to assess electronic effects .
- Biological Assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or calorimetry. For example, the trifluoromethyl group in related compounds enhances metabolic stability and target affinity .
- Data Correlation : Use multivariate analysis (e.g., PCA) to link structural descriptors (Hammett σ, logP) to activity .
Q. Table 2: Key Structural Modifications and Bioactivity
| Modification Site | Functional Group | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Pyrazole-C3 | 4-Fluorophenyl | 12 ± 1.2 | |
| Dihydrothiazole-C6 | Methoxy | 45 ± 3.8 | |
| Carboxamide-N | Trifluoromethyl | 8 ± 0.9 |
Advanced: What computational approaches are effective for analyzing target interactions?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Glide to model binding modes. For example, the carboxamide group forms hydrogen bonds with kinase hinge regions, while the dihydrothiazole engages in hydrophobic interactions .
- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability. RMSD <2.0 Å indicates stable ligand-protein complexes .
- Free Energy Calculations : Apply MM-GBSA to predict binding affinities (ΔG < -40 kcal/mol suggests high potency) .
Advanced: How to address low yields in the final coupling step?
Methodological Answer:
Optimize reaction parameters:
- Catalyst Screening : Test Pd(OAc)₂/Xantphos for Buchwald-Hartwig couplings or HATU/DIPEA for amide formations .
- Solvent Effects : Switch from DMF to DMA or NMP to improve solubility of aromatic intermediates .
- Temperature Control : Conduct reactions under microwave irradiation (80°C, 30 min) to accelerate kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
